Methyl 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoate
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Overview
Description
Methyl 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in fragrances and flavorings. This particular compound features a cycloheptene ring with two methyl groups and a propanoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoate typically involves the esterification of 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and minimizes by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can yield alcohols or alkanes, depending on the conditions.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
Oxidation: 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoic acid.
Reduction: 3-(2,7-dimethylcyclohept-1-en-1-yl)propanol or corresponding alkanes.
Substitution: Various substituted esters or acids, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavorings, and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The cycloheptene ring structure may also contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(2,6-dimethylcyclohept-1-en-1-yl)propanoate
- Methyl 3-(2,8-dimethylcyclohept-1-en-1-yl)propanoate
- Ethyl 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoate
Uniqueness
Methyl 3-(2,7-dimethylcyclohept-1-en-1-yl)propanoate is unique due to its specific substitution pattern on the cycloheptene ring, which can influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 2 and 7 provides steric hindrance and electronic effects that differentiate it from other similar compounds.
Properties
CAS No. |
61426-42-4 |
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Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
methyl 3-(2,7-dimethylcyclohepten-1-yl)propanoate |
InChI |
InChI=1S/C13H22O2/c1-10-6-4-5-7-11(2)12(10)8-9-13(14)15-3/h10H,4-9H2,1-3H3 |
InChI Key |
HJASXKHOHJWHEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC(=C1CCC(=O)OC)C |
Origin of Product |
United States |
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